Characterization of the Majoranaquinone Chemical Structure: An In-depth Technical Guide
Characterization of the Majoranaquinone Chemical Structure: An In-depth Technical Guide
Disclaimer: The compound "Majoranaquinone" with the molecular formula C14H10O4 is not well-documented in scientific literature with publicly available experimental data. Therefore, this guide will utilize Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) , a structurally related and well-characterized natural anthraquinone with the molecular formula C15H10O4, as a representative compound to illustrate the principles and techniques involved in elucidating the chemical structure of such quinones. The methodologies and general spectral features discussed are broadly applicable to the characterization of Majoranaquinone.
This technical guide provides a comprehensive overview of the analytical techniques and experimental data used to characterize the chemical structure of anthraquinones, using Chrysophanol as a primary example. It is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of a chemical entity relies on a combination of spectroscopic techniques that provide detailed information about its molecular formula, connectivity, and stereochemistry.
Molecular and Spectroscopic Data Summary
The following tables summarize the key physicochemical and spectroscopic data for Chrysophanol.
| Property | Value |
| Molecular Formula | C15H10O4[1][2] |
| Molecular Weight | 254.24 g/mol [3] |
| IUPAC Name | 1,8-dihydroxy-3-methylanthracene-9,10-dione[3] |
| Appearance | Golden yellow or brown powder[1] |
| Melting Point | 196 °C[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for Chrysophanol (400 MHz, DMSO-d6) [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.96 | s | C1-OH |
| 11.86 | s | C8-OH |
| 7.80 | dd | C6-H |
| 7.71 | d | C5-H |
| 7.35 | d | C7-H |
| 7.29 | s | C2-H |
| 7.11 | s | C4-H |
| 2.40 | s | C3-CH3 |
Table 2: ¹³C NMR Spectroscopic Data for Chrysophanol [4]
| Chemical Shift (δ) ppm | Assignment |
| 192.4 | C-9 |
| 181.8 | C-10 |
| 162.5 | C-1 |
| 161.7 | C-8 |
| 149.3 | C-3 |
| 137.2 | C-6 |
| 136.7 | C-10a |
| 133.4 | C-4a |
| 124.5 | C-5 |
| 124.3 | C-2 |
| 121.3 | C-4 |
| 119.5 | C-7 |
| 116.1 | C-8a |
| 113.8 | C-9a |
| 22.2 | C-3-CH3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for Chrysophanol [1]
| Ionization Mode | Ion | m/z |
| ESI- | [M-H]⁻ | 252.9 |
| ESI+ | [M+H]⁺ | 255 |
| MS/MS | [M]⁺ | 254 |
| MS/MS Fragment | [M-CO]⁺ | 226 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophore system.
Table 4: UV-Vis Absorption Maxima for Chrysophanol [1][3]
| Wavelength (λmax) |
| 225 nm |
| 257 nm |
| 277 nm |
| 287 nm |
| 428 nm |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.
Protocol:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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Set the appropriate acquisition parameters for ¹H NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
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For ¹³C NMR, use a proton-decoupled pulse sequence and adjust parameters for a longer acquisition time and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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-
Data Acquisition:
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Acquire the ¹H NMR spectrum.
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Acquire the ¹³C NMR spectrum.
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If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to aid in structural assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific nuclei in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system, which separates it from impurities before it enters the mass spectrometer.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for many organic molecules.
-
Set the mass spectrometer to operate in either positive or negative ion detection mode.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
For tandem mass spectrometry (MS/MS), set the parameters for precursor ion selection and collision-induced dissociation (CID) to obtain fragmentation spectra.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Acquire MS/MS spectra for the molecular ion to study its fragmentation pattern.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide clues about the molecule's structure.
-
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum to identify the chromophoric system.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Fill a sample cuvette with the prepared solution of the compound.
-
Place the sample cuvette in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of the molecule in the solid state.
Protocol:
-
Crystallization:
-
Grow single crystals of the compound of suitable size and quality (typically > 0.1 mm in all dimensions)[5]. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it to collect a complete set of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or other techniques to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
-
Structure Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate graphical representations of the molecular structure.
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Signaling Pathways and Biological Relevance
Quinones are redox-active molecules that can participate in various biological processes, often through redox cycling and interaction with cellular signaling pathways.
Quinone Redox Cycling and Oxidative Stress
Quinones can undergo one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. These reduced species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process, known as redox cycling, can lead to oxidative stress.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
